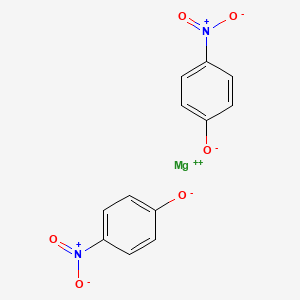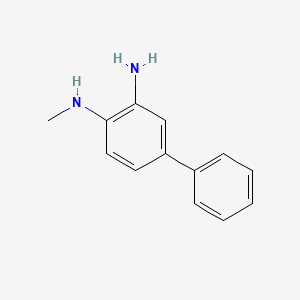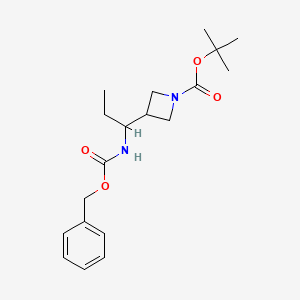
Phenol, p-nitro-, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-nitro-, magnesium salt is a chemical compound derived from phenol, where a nitro group is attached to the para position of the benzene ring, and magnesium forms a salt with the phenolic hydroxyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol, p-nitro-, magnesium salt can be synthesized through several methods. One common approach involves the nitration of phenol to produce p-nitrophenol, followed by the reaction with magnesium salts to form the desired compound. The nitration process typically uses concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure the selective formation of the para-nitro derivative .
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale nitration reactors where phenol is treated with nitric acid. The resulting p-nitrophenol is then neutralized with magnesium hydroxide or magnesium carbonate to form the magnesium salt. This process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, p-nitro-, magnesium salt undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric acid, and sulfuric acid.
Major Products Formed:
Reduction: p-Aminophenol.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Applications De Recherche Scientifique
Phenol, p-nitro-, magnesium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various aromatic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenol, p-nitro-, magnesium salt involves its interaction with biological molecules and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Phenol, p-nitro-, magnesium salt can be compared with other similar compounds, such as:
p-Nitrophenol: Lacks the magnesium salt component but shares similar chemical properties.
Magnesium phenoxide: Similar in having magnesium but lacks the nitro group.
p-Aminophenol: A reduction product of p-nitrophenol with different chemical properties and applications.
Propriétés
Numéro CAS |
64047-81-0 |
|---|---|
Formule moléculaire |
C12H8MgN2O6 |
Poids moléculaire |
300.51 g/mol |
Nom IUPAC |
magnesium;4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
Clé InChI |
RMTLGSJOIWKFEM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mg+2] |
Numéros CAS associés |
100-02-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)





![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
